![molecular formula C15H17N B13477932 2',4',6'-Trimethyl-[1,1'-biphenyl]-4-amine](/img/structure/B13477932.png)
2',4',6'-Trimethyl-[1,1'-biphenyl]-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,4’,6’-Trimethyl-[1,1’-biphenyl]-4-amine is an organic compound with the molecular formula C15H17N It is a derivative of biphenyl, where the biphenyl core is substituted with three methyl groups at the 2’, 4’, and 6’ positions and an amine group at the 4 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’,6’-Trimethyl-[1,1’-biphenyl]-4-amine typically involves the following steps:
Nitration of Mesitylene: Mesitylene (1,3,5-trimethylbenzene) is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2,4,6-trimethyl nitrobenzene.
Reduction: The nitro group in 2,4,6-trimethyl nitrobenzene is reduced to an amine group using reducing agents such as iron powder and hydrochloric acid, yielding 2,4,6-trimethyl aniline.
Coupling Reaction: 2,4,6-trimethyl aniline undergoes a coupling reaction with a halogenated biphenyl derivative, such as 4-bromobiphenyl, in the presence of a palladium catalyst to form 2’,4’,6’-Trimethyl-[1,1’-biphenyl]-4-amine.
Industrial Production Methods
Industrial production of 2’,4’,6’-Trimethyl-[1,1’-biphenyl]-4-amine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration and Reduction: Large-scale nitration and reduction processes are carried out in industrial reactors.
Catalytic Coupling: The coupling reaction is performed in high-capacity reactors with efficient mixing and temperature control to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2’,4’,6’-Trimethyl-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated biphenyl derivatives.
科学的研究の応用
2’,4’,6’-Trimethyl-[1,1’-biphenyl]-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2’,4’,6’-Trimethyl-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
2,4,6-Trimethyl aniline: A precursor in the synthesis of 2’,4’,6’-Trimethyl-[1,1’-biphenyl]-4-amine.
2,4,6-Trimethyl nitrobenzene: An intermediate in the synthetic route.
4-Bromobiphenyl: Used in the coupling reaction to form the final product.
Uniqueness
2’,4’,6’-Trimethyl-[1,1’-biphenyl]-4-amine is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and potential therapeutic agents.
特性
分子式 |
C15H17N |
|---|---|
分子量 |
211.30 g/mol |
IUPAC名 |
4-(2,4,6-trimethylphenyl)aniline |
InChI |
InChI=1S/C15H17N/c1-10-8-11(2)15(12(3)9-10)13-4-6-14(16)7-5-13/h4-9H,16H2,1-3H3 |
InChIキー |
LSSNAHYXRAXAAM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]octanamide](/img/structure/B13477857.png)
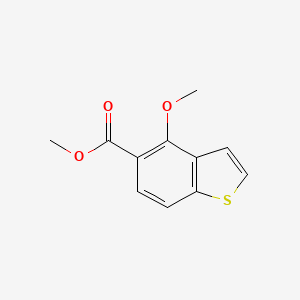
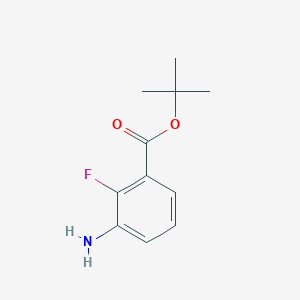
![dimethyl[(1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13477882.png)
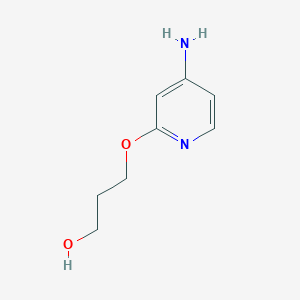
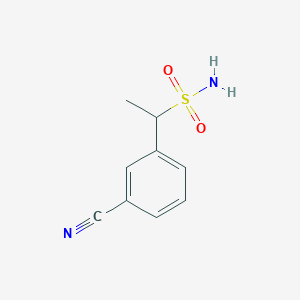
![2-{[(Naphthalen-1-yl)methyl]amino}pentanoic acid](/img/structure/B13477891.png)

![2-(5-(2-Methoxyethoxy)-1H-benzo[d]imidazol-2-yl)ethan-1-amine hydrochloride](/img/structure/B13477902.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclobutane-1-carboxylic acid](/img/structure/B13477913.png)
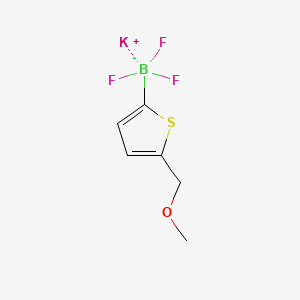
![5-chloro-2-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13477918.png)

